8-tert-Butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 8-tert-Butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326811-30-6
VCID: VC11716055
InChI: InChI=1S/C21H29NO4/c1-14-7-5-6-8-16(14)18(23)22-17(19(24)25)13-26-21(22)11-9-15(10-12-21)20(2,3)4/h5-8,15,17H,9-13H2,1-4H3,(H,24,25)
SMILES: CC1=CC=CC=C1C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O
Molecular Formula: C21H29NO4
Molecular Weight: 359.5 g/mol

8-tert-Butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326811-30-6

Cat. No.: VC11716055

Molecular Formula: C21H29NO4

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

8-tert-Butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326811-30-6

Specification

CAS No. 1326811-30-6
Molecular Formula C21H29NO4
Molecular Weight 359.5 g/mol
IUPAC Name 8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C21H29NO4/c1-14-7-5-6-8-16(14)18(23)22-17(19(24)25)13-26-21(22)11-9-15(10-12-21)20(2,3)4/h5-8,15,17H,9-13H2,1-4H3,(H,24,25)
Standard InChI Key BCFDOCLFQKMTEC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O
Canonical SMILES CC1=CC=CC=C1C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s defining feature is its spiro[4.5]decane core, where a single carbon atom bridges a tetrahydrofuran (1-oxa) ring and a piperidine (4-aza) ring. The tert-butyl group (C(CH3)3\text{C}(\text{CH}_{3})_{3}) at position 8 and the 2-methylbenzoyl moiety at position 4 introduce steric bulk and aromaticity, respectively, while the carboxylic acid group at position 3 enhances polarity (Figure 1).

Table 1: Key Structural and Physicochemical Data

PropertyValue
CAS No.1326811-30-6
Molecular FormulaC21H29NO4\text{C}_{21}\text{H}_{29}\text{NO}_{4}
Molecular Weight359.5 g/mol
IUPAC Name8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
SMILESCC1=CC=CC=C1C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O
SolubilitySparingly soluble in water; soluble in organic solvents

The spirocyclic framework confers conformational rigidity, which may enhance binding specificity in biological systems. The tert-butyl group likely improves metabolic stability, while the carboxylic acid enables salt formation or hydrogen bonding.

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra resolve distinct proton environments, such as the tert-butyl singlet (~1.2 ppm) and aromatic protons from the 2-methylbenzoyl group (7.0–7.5 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl groups (benzoyl: ~1680 cm1^{-1}; carboxylic acid: ~1700 cm1^{-1}) and the ether linkage (~1100 cm1^{-1}) are diagnostic.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z 359.5 [M+H]+^+.

Synthesis and Manufacturing

Synthetic Pathways

The compound’s synthesis involves multi-step organic reactions, typically including:

  • Spirocyclic Core Formation: Cyclocondensation of a γ-lactone with a secondary amine under acidic conditions generates the oxa-aza spiro framework.

  • Benzoylation: Acylation of the piperidine nitrogen with 2-methylbenzoyl chloride introduces the aromatic moiety.

  • Carboxylic Acid Functionalization: Hydrolysis of a nitrile or ester precursor yields the final carboxylic acid group.

Key challenges include controlling regioselectivity during spirocycle formation and minimizing racemization at stereogenic centers.

Purification and Yield Optimization

Chromatographic techniques (e.g., flash column chromatography) are employed to isolate the product, with yields typically ranging from 15–30% due to the complexity of intermediate steps. Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

Research Gaps and Future Directions

Current limitations include:

  • Mechanistic Studies: No published data on pharmacokinetics or receptor binding assays.

  • Synthetic Scalability: Low yields and costly purification hinder large-scale production.

  • Therapeutic Exploration: Preclinical trials are needed to validate hypothesized applications.

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